molecular formula C20H27N5O B6445112 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640955-81-1

4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6445112
CAS No.: 2640955-81-1
M. Wt: 353.5 g/mol
InChI Key: MDACWHDEBPUKIR-UHFFFAOYSA-N
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Description

4-{2-[4-(2-Phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a heterocyclic compound featuring a pyrimidine core linked to a morpholine ring and a 4-(2-phenylethyl)piperazine moiety. This structure combines three pharmacologically relevant motifs:

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly found in nucleobases and antiviral/anticancer agents.
  • Morpholine: A saturated six-membered ring containing one oxygen and one nitrogen atom, often used to enhance solubility and bioavailability.
  • 4-(2-Phenylethyl)piperazine: A piperazine derivative substituted with a phenylethyl group, frequently associated with receptor-binding activity in neurological and cardiovascular therapeutics.

Properties

IUPAC Name

4-[2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)7-9-23-10-12-25(13-11-23)20-21-8-6-19(22-20)24-14-16-26-17-15-24/h1-6,8H,7,9-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDACWHDEBPUKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethanolamine under high temperature and pressure conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-bromoethylbenzene in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving a suitable diamine and a diketone.

    Coupling of the Piperazine and Pyrimidine Rings: The piperazine derivative is then coupled with the pyrimidine ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

    Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Hydrolysis Reactions

The pyrimidine and morpholine rings exhibit stability under standard conditions, but specific functional groups undergo hydrolysis:

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) at 80–85°C.

  • Outcome : Cleavage of amide bonds (if present) to yield carboxylic acid derivatives. For example, hydrolysis of analogous acetamide intermediates produces acetic acid derivatives .

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Reaction ComponentReagents/ConditionsProductYieldReference
Acetamide derivative5% H₂SO₄, 80°CCarboxylic acid72–85%

Base-Catalyzed Hydrolysis

  • Conditions : Aqueous NaOH or KOH under reflux.

  • Outcome : Saponification of ester groups (if present) to carboxylate salts .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates SNAr reactions at positions activated by electron-withdrawing groups:

Halogen Displacement

  • Conditions : Piperazine derivatives in polar aprotic solvents (e.g., DMF, DMSO) with K₂CO₃ as base at 120–130°C .

  • Outcome : Substitution of halogens (Cl, Br) with amines or alkoxides.

Leaving GroupNucleophileProductReaction TimeYieldReference
ChlorinePiperazinePiperazinyl-pyrimidine12–24 hrs65–78%

Piperazine Functionalization

The secondary amines in the piperazine ring undergo alkylation/acylation:

Alkylation

  • Conditions : Alkyl halides (e.g., methyl iodide) in acetonitrile with NaHCO₃.

  • Outcome : N-alkylated piperazine derivatives .

Alkylating AgentSolventTemperatureYieldReference
Methyl iodideMeCN60°C82%

Acylation

  • Conditions : Acetyl chloride in dichloromethane with triethylamine (TEA).

  • Outcome : N-acetylpiperazine formation .

Oxidation Reactions

The morpholine oxygen and phenylethyl group are susceptible to oxidation:

Morpholine Ring Oxidation

  • Conditions : m-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂.

  • Outcome : Epoxidation or hydroxylation, though morpholine’s saturated structure limits reactivity .

Phenylethyl Group Oxidation

  • Conditions : KMnO₄ in acidic medium.

  • Outcome : Conversion of the ethyl linker to a ketone or carboxylic acid .

Hydrogenation

The phenylethyl substituent can be reduced:

  • Conditions : H₂ gas (1–3 atm) over Pd/C catalyst in ethanol.

  • Outcome : Saturation of the phenyl ring to cyclohexylethyl .

CatalystPressureTemperatureYieldReference
10% Pd/C2 atm25°C90%

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • Conditions : POCl₃ as a cyclizing agent at 100°C.

  • Outcome : Formation of quinazoline derivatives via ring closure .

Mechanistic and Structural Insights

  • X-ray Crystallography : The piperazine ring adopts a chair conformation, with the phenylethyl group oriented perpendicular to the pyrimidine plane, influencing steric accessibility during reactions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr rates by stabilizing transition states .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. The presence of the pyrimidine and piperazine rings may enhance interaction with cancer cell receptors, leading to apoptosis (programmed cell death) in malignant cells. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival.

Neurological Disorders

The structural similarity of this compound to known neuroactive agents suggests potential applications in treating neurological disorders such as depression and anxiety. The piperazine moiety is particularly notable for its role in serotonin receptor modulation, which is critical in the pharmacological treatment of mood disorders. Preliminary studies have indicated that related compounds can act as selective serotonin reuptake inhibitors (SSRIs).

Antimicrobial Properties

Compounds containing morpholine and pyrimidine structures have been explored for their antimicrobial activities. The ability of these compounds to disrupt bacterial membranes or inhibit essential enzymatic functions makes them candidates for further investigation as novel antibiotics. Initial screenings have shown promising results against various bacterial strains.

Drug Design and Development

The compound serves as a scaffold for drug design due to its unique combination of functional groups. Medicinal chemists can modify the structure to optimize pharmacokinetic properties or enhance biological activity. Structure-activity relationship (SAR) studies are essential for developing more effective derivatives.

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated that similar pyrimidine derivatives inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways.
Study BNeurological EffectsFound that compounds with piperazine structures showed efficacy in animal models of depression, suggesting potential as SSRIs.
Study CAntimicrobial ScreeningReported that morpholine-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating a new avenue for antibiotic development.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to altered cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine and Piperazine Moieties

Compound 3 from Molecules (2014)
  • Structure : (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine .
  • Comparison: Shares a pyrimidine core but replaces morpholine with a pyrazole ring. Hydrazine substituent may confer higher reactivity but lower metabolic stability compared to the phenylethyl-piperazine in the target compound.
Feature Target Compound Compound 3
Core Structure Pyrimidine-morpholine Pyrazolo-pyrimidine
Piperazine Substitution 4-(2-Phenylethyl)piperazine None
Functional Group Morpholine Hydrazine
Predicted LogP* ~3.5 (moderate lipophilicity) ~2.8 (lower lipophilicity)

*LogP values estimated via computational modeling (e.g., ChemAxon).

MM0421.02 (Reference Standards, 2018)
  • Structure : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one .
  • Comparison: Features a triazolopyridinone core instead of pyrimidine-morpholine. Piperazine is substituted with phenyl (vs. phenylethyl), reducing alkyl chain flexibility. The propyl linker may enhance conformational freedom compared to the pyrimidine-morpholine linkage.
Feature Target Compound MM0421.02
Core Structure Pyrimidine-morpholine Triazolopyridinone
Piperazine Substitution 4-(2-Phenylethyl)piperazine 4-Phenylpiperazine
Linker Direct pyrimidine-morpholine bond Propyl chain
Predicted Solubility* Moderate (due to morpholine) Low (rigid triazolopyridinone core)

*Solubility inferred from polar surface area calculations.

Functional Analogues with Piperazine Derivatives

MM0421.03 (Reference Standards, 2018)
  • Structure : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride .
  • Dihydrochloride salt form increases aqueous solubility compared to the free base form of the target compound.
Feature Target Compound MM0421.03
Piperazine Substitution 4-(2-Phenylethyl)piperazine 4-(4-Chlorophenyl)piperazine
Ionization State Likely free base Dihydrochloride salt
Bioavailability Moderate (neutral form) High (ionized form)

Key Research Findings

  • Synthetic Challenges :

    • The target compound’s pyrimidine-morpholine linkage may require multi-step coupling reactions, similar to the isomerization processes observed in pyrazolotriazolopyrimidines .
    • Piperazine derivatives with phenylethyl groups are prone to oxidative degradation, necessitating stabilization strategies .
  • Pharmacological Hypotheses: The phenylethyl group on piperazine may enhance blood-brain barrier penetration compared to phenyl or chlorophenyl analogues . Morpholine’s oxygen atom could improve solubility over nitrogen-rich cores (e.g., triazolopyridinones), reducing off-target binding .

Biological Activity

The compound 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4OC_{20}H_{26}N_4O. The compound features a morpholine ring, a pyrimidine moiety, and a piperazine derivative with a phenylethyl substituent, which is crucial for its biological interactions.

PropertyValue
Molecular Weight342.45 g/mol
SolubilitySoluble in DMSO
LogP3.5
Melting PointNot Available

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant for treating neurological disorders like Alzheimer's disease .
  • Antitumor Activity : The compound has potential as an antitumor agent by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antibacterial Properties : Similar derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentration (MIC) values .

Case Studies and Experimental Findings

  • Anticancer Activity :
    • A study evaluated the activity of related compounds against various cancer cell lines. The results indicated that derivatives with similar structures effectively induced apoptosis in cancer cells by modulating cell cycle-related proteins .
  • Neuroprotective Effects :
    • In vivo studies have shown that compounds with the piperazine moiety provide neuroprotective effects through AChE inhibition, enhancing cognitive function in animal models .
  • Antimicrobial Efficacy :
    • A synthesized variant exhibited an MIC of 6.25 µg/mL against MRSA, showcasing its potential as an effective antimicrobial agent .

Table 2: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerCDK inhibition, apoptosis induction
NeuroprotectiveAChE inhibition
AntibacterialInhibition of MRSA

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodology : Use stepwise optimization of reaction parameters such as solvent polarity (e.g., ethanol vs. dichloromethane), temperature (reflux conditions), and catalyst selection. For example, demonstrates yields of 58–65% for similar pyrimidine-morpholine derivatives via reflux in ethanol for 10 hours, followed by crystallization . Parallel monitoring with HPLC (e.g., 98–99% purity in ) ensures purity . Consider employing microwave-assisted synthesis to reduce reaction times and improve reproducibility.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Combine NMR (¹H and ¹³C) to assign proton and carbon environments, ESI-MS to verify molecular weight, and IR spectroscopy to identify functional groups (e.g., morpholine carbonyl stretches near 1650 cm⁻¹) . For resolving ambiguities, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) can clarify stereochemistry or regiochemistry .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodology : Cross-validate experimental conditions (e.g., heating rates for melting points) and instrument calibration. For spectral data, compare chemical shifts with structurally analogous compounds (e.g., lists morpholine-piperazine derivatives with melting points of 150–167°C) . Use computational tools like density functional theory (DFT) to predict NMR shifts and identify outliers .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodology : Synthesize analogs with modifications to the phenylethyl or morpholine moieties (e.g., substituents altering lipophilicity, as in ’s trifluoromethyl group) . Test these analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) and correlate results with computational docking studies to identify critical interactions .

Q. How can computational chemistry enhance the design of derivatives with improved metabolic stability?

  • Methodology : Apply quantum mechanical calculations (e.g., DFT) to predict metabolic hotspots (e.g., sites prone to oxidation). Combine with molecular dynamics simulations to assess interactions with cytochrome P450 enzymes. highlights ICReDD’s approach using reaction path searches and experimental feedback loops .

Q. What experimental approaches validate hypothesized mechanisms of action in disease models?

  • Methodology : Use knockout cell lines or siRNA silencing to confirm target engagement. For example, if the compound is proposed to modulate a kinase pathway, measure phosphorylation levels via Western blotting. suggests biological pathway probing using pyrimidine-piperazine derivatives as probes .

Q. How can thermal and physicochemical properties (e.g., pKa, solubility) be experimentally determined and compared to predicted values?

  • Methodology : Use DSC/TGA for thermal stability analysis and potentiometric titration for pKa determination. Compare results with software-predicted values (e.g., ACD/Labs or ChemAxon). reports predicted pKa (13.23) and density (1.235 g/cm³) for related pyrimidines, which can guide experimental validation .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting bioactivity data between in vitro and in vivo studies?

  • Methodology : Re-evaluate compound stability under physiological conditions (e.g., plasma protein binding, metabolic clearance using liver microsomes). Adjust dosing regimens or formulations (e.g., nanoparticles for improved bioavailability). emphasizes metabolic stability assessments for trifluoromethyl-containing analogs .

Q. What steps ensure reproducibility of synthetic protocols across laboratories?

  • Methodology : Provide detailed reaction logs (e.g., exact stoichiometry, purification gradients) and validate key intermediates via independent characterization. outlines a general synthesis protocol for pyrimidine-morpholine derivatives with strict control over molar ratios and reflux times .

Tables for Key Data

Property Example Data from Evidence
Yield Optimization 58–65% (Ethanol reflux, 10 h)
HPLC Purity 98.64–99.59%
Melting Point Range 150–167°C (analogs in )
Predicted pKa 13.23 ± 0.10 (pyrimidine derivatives)
Computational Tools Application
DFT/Quantum CalculationsPredict NMR shifts, reaction pathways
Molecular DynamicsSimulate enzyme-compound interactions
ADMET Prediction SoftwareEstimate metabolic stability, toxicity

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